

# Oral Bioavailability of BMS-986235 in Preclinical Research Models: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-986235**

Cat. No.: **B1192409**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-986235**, also known as LAR-1219, is a potent and selective agonist of the formyl peptide receptor 2 (FPR2), a G protein-coupled receptor involved in the resolution of inflammation.[\[1\]](#)[\[2\]](#) [\[3\]](#) Its therapeutic potential is being explored for conditions characterized by chronic inflammation, such as heart failure.[\[1\]](#)[\[4\]](#) A critical aspect of preclinical drug development is the characterization of a compound's pharmacokinetic properties, including its oral bioavailability. This document provides a summary of the known oral bioavailability of **BMS-986235** in various research models and detailed protocols for its assessment.

## Quantitative Data Summary

The oral bioavailability of **BMS-986235** has been evaluated in several preclinical species. The following table summarizes the available pharmacokinetic data.

| Species | Dose (Oral) | Oral Bioavailability (%) | Cmax (nmol/L) | T1/2 (hours) | AUC0-inf (nmol/L·h) | Reference |
|---------|-------------|--------------------------|---------------|--------------|---------------------|-----------|
| Mouse   | 1 mg/kg     | 24                       | 160           | 0.68         | 120                 |           |
| Rat     | 1.0 mg/kg   | 67                       | Not Reported  | Not Reported | Not Reported        |           |
| Dog     | 1.0 mg/kg   | 50                       | Not Reported  | Not Reported | Not Reported        |           |
| Monkey  | 3.0 mg/kg   | 49                       | Not Reported  | Not Reported | Not Reported        |           |

## Signaling Pathway

**BMS-986235** selectively activates FPR2, which is coupled to inhibitory G proteins (G $\alpha$ i). This activation leads to downstream signaling cascades that modulate inflammatory responses, including the inhibition of neutrophil chemotaxis and stimulation of macrophage phagocytosis.



[Click to download full resolution via product page](#)

**Figure 1:** Simplified signaling pathway of **BMS-986235** via the FPR2 receptor.

## Experimental Protocols

The following are detailed protocols for conducting an oral bioavailability study of **BMS-986235** in rodents. These protocols are based on standard preclinical methodologies and should be adapted to specific institutional guidelines and experimental needs.

## Protocol 1: In Vivo Oral Bioavailability Study in Rodents

This protocol outlines the procedure for administering **BMS-986235** to rodents and collecting blood samples for pharmacokinetic analysis.

### 1. Animal Models:

- Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.
- Health Status: Animals should be healthy and acclimated to the facility for at least one week prior to the study.
- Housing: House animals in a controlled environment with a 12-hour light/dark cycle and access to standard chow and water ad libitum, unless fasting is required.

### 2. Formulation Preparation:

- Vehicle: A common vehicle for oral administration of small molecules is a suspension in 0.5% methylcellulose or a solution in a mixture of solvents like PEG300, Tween-80, and saline. For example, a formulation could be prepared by dissolving **BMS-986235** in DMSO and then diluting with PEG300, Tween-80, and saline.
- Concentration: Prepare the formulation to achieve the desired dose in a volume of 5-10 mL/kg for rats and 10 mL/kg for mice.

### 3. Study Design:

- Groups:
  - Intravenous (IV) Group: To determine the absolute bioavailability, a group of animals will receive **BMS-986235** intravenously (e.g., via tail vein injection). The dose should be lower than the oral dose (e.g., 0.5-1 mg/kg).

- Oral (PO) Group: This group will receive **BMS-986235** via oral gavage at the desired dose (e.g., 1-10 mg/kg).
- Fasting: Animals should be fasted overnight (approximately 12-16 hours) before dosing to ensure consistent absorption. Water should be available ad libitum.
- Sample Size: A minimum of 3-5 animals per group is recommended to obtain statistically meaningful data.

#### 4. Dosing Procedure (Oral Gavage):

- Restraint: Gently restrain the animal. For mice, this can be done by scruffing the neck. For rats, a towel can be used to wrap the animal.
- Gavage Needle: Use a sterile, ball-tipped gavage needle of appropriate size for the animal (e.g., 20-22 gauge for mice, 16-18 gauge for rats).
- Administration:
  - Measure the distance from the animal's mouth to the last rib to estimate the length of insertion.
  - Gently insert the gavage needle into the esophagus. Do not force the needle.
  - Slowly administer the formulation.
  - Carefully remove the needle.
  - Monitor the animal for any signs of distress immediately after dosing.

#### 5. Blood Sample Collection:

- Time Points: Collect blood samples at predetermined time points to capture the absorption, distribution, and elimination phases. Typical time points for an oral study are: pre-dose (0), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
- Technique:

- Serial Sampling: For rats, blood can be serially collected from the tail vein or saphenous vein.
- Terminal Sampling: For mice, where serial sampling of sufficient volume can be challenging, terminal blood collection via cardiac puncture under anesthesia may be necessary at each time point (requiring a separate group of animals for each time point).
- Sample Processing:
  - Collect blood into tubes containing an anticoagulant (e.g., EDTA or heparin).
  - Centrifuge the blood at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
  - Transfer the plasma to clean tubes and store at -80°C until analysis.

[Click to download full resolution via product page](#)**Figure 2:** Experimental workflow for determining the oral bioavailability of **BMS-986235**.

## Protocol 2: Bioanalytical Method for BMS-986235 in Plasma using LC-MS/MS

This protocol provides a general framework for the quantification of **BMS-986235** in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

### 1. Materials and Reagents:

- **BMS-986235** reference standard
- Internal Standard (IS) (e.g., a stable isotope-labeled version of **BMS-986235**)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid or ammonium acetate for mobile phase modification
- Blank rodent plasma

### 2. Sample Preparation (Protein Precipitation):

- Thaw plasma samples on ice.
- To 50  $\mu$ L of plasma in a microcentrifuge tube, add 150  $\mu$ L of cold acetonitrile containing the internal standard.
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

### 3. LC-MS/MS Conditions (Example):

- LC System: A standard HPLC or UPLC system.
- Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8  $\mu$ m).
- Mobile Phase:

- A: Water with 0.1% formic acid
- B: Acetonitrile with 0.1% formic acid
- Gradient: A suitable gradient to separate **BMS-986235** from endogenous plasma components.
- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode is common for small molecules with nitrogen atoms.
- MRM Transitions: Optimize the precursor-to-product ion transitions for **BMS-986235** and the internal standard.

#### 4. Data Analysis and Calculation:

- Calibration Curve: Prepare a calibration curve by spiking known concentrations of **BMS-986235** into blank plasma and processing them alongside the study samples.
- Quantification: Determine the concentration of **BMS-986235** in the unknown samples by interpolating from the calibration curve based on the peak area ratio of the analyte to the internal standard.
- Pharmacokinetic Parameters: Use a validated software (e.g., Phoenix WinNonlin) to calculate pharmacokinetic parameters such as AUC, Cmax, and T1/2 from the plasma concentration-time data.
- Oral Bioavailability (F%) Calculation:
  - $$F\% = (AUC_{oral} / AUC_{IV}) \times (Dose_{IV} / Dose_{oral}) \times 100$$

[Click to download full resolution via product page](#)

**Figure 3:** Workflow for the bioanalytical quantification of **BMS-986235** in plasma.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. BMS-986235 - MedChem Express [\[bioscience.co.uk\]](http://bioscience.co.uk)
- 3. BMS-986235 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [\[guidetopharmacology.org\]](http://guidetopharmacology.org)
- 4. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](http://pubmed.ncbi.nlm.nih.gov)
- To cite this document: BenchChem. [Oral Bioavailability of BMS-986235 in Preclinical Research Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1192409#oral-bioavailability-of-bms-986235-in-research-models\]](https://www.benchchem.com/product/b1192409#oral-bioavailability-of-bms-986235-in-research-models)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)